![molecular formula C15H24N2O5S B12325197 methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methylsulfanyl group, and an oxazole ring. These structural features contribute to its reactivity and functionality in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylsulfanyl group. The oxazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. The methylsulfanyl group can participate in redox reactions, while the oxazole ring can interact with various biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxycarbonyl group but has different functional groups and applications.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Another compound with a tert-butoxycarbonyl group, used in different chemical contexts.
Uniqueness
Methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate is unique due to its combination of functional groups and the presence of the oxazole ring. This unique structure provides distinct reactivity and functionality, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H24N2O5S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H24N2O5S/c1-9-11(13(18)20-5)17-12(21-9)10(7-8-23-6)16-14(19)22-15(2,3)4/h10H,7-8H2,1-6H3,(H,16,19)/t10-/m0/s1 |
Clave InChI |
ZTVSSYHNWXUFFA-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(N=C(O1)[C@H](CCSC)NC(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC1=C(N=C(O1)C(CCSC)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
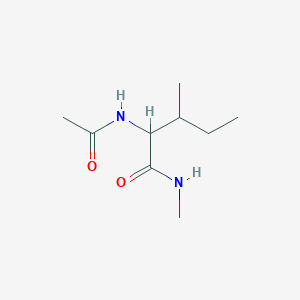

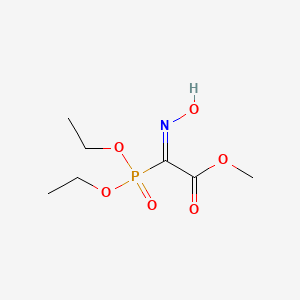
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
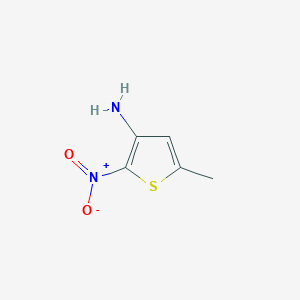
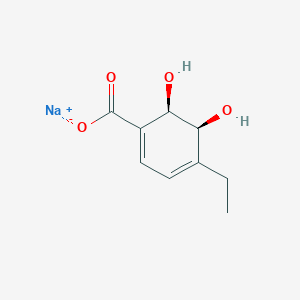
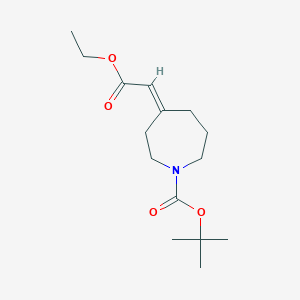
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
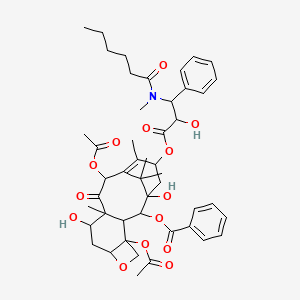
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
